molecular formula C8H8ClFO2S B13246909 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride

Cat. No.: B13246909
M. Wt: 222.66 g/mol
InChI Key: KSMPIJQAJWAJIK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride (CAS 1894983-55-1) is a versatile aliphatic sulfonyl fluoride building block central to modern covalent inhibitor development and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . With the molecular formula C₈H₈ClFO₂S and a molecular weight of 222.66 , this compound is engineered to react selectively with a range of biological nucleophiles, enabling the study of protein function and the creation of sophisticated chemical probes. Its primary research value lies in its application as a core scaffold in medicinal chemistry and chemical biology for probing complex biological systems . The sulfonyl fluoride moiety acts as a selective, covalent warhead that engages with active-site residues in enzymes, facilitating mechanism-of-action studies and the identification of novel therapeutic targets. Furthermore, this compound serves as a critical precursor in the synthesis of functionalized triazole molecules via Cu-catalyzed click chemistry, allowing for the efficient assembly of complex molecules for screening against disease targets . Research Applications: • SuFEx Click Chemistry: Serves as a robust partner for the synthesis of diverse compound libraries . • Covalent Probe Development: Enables the creation of activity-based probes for proteomic profiling. • Pharmaceutical Intermediate: A key intermediate in the optimization of lead compounds with improved potency and selectivity . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H8ClFO2S

Molecular Weight

222.66 g/mol

IUPAC Name

2-(3-chlorophenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H8ClFO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2

InChI Key

KSMPIJQAJWAJIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting materials: 1-chloro-3-iodobenzene and ethenesulfonyl fluoride
  • Catalyst: Palladium acetate (Pd(OAc)2), 2 mol%
  • Additives: Silver trifluoroacetate (AgTFA), 1.2 equiv
  • Solvent: Acetone
  • Conditions: Stirring at 60 °C for 6 hours under sealed vial conditions
  • Work-up: Filtration through Celite to remove insoluble precipitates, concentration, and purification by preparative thin-layer chromatography (TLC) using hexane/ethyl acetate (10:1)

Outcome

  • The product, (E)-2-(3-chlorophenyl)ethane-1-sulfonyl fluoride, is obtained as a white solid.
  • Yield reported is approximately 59% for the mixture of isomers (meta- and para-olefinated products).
  • The meta-substituted product (3h-b) is isolated and characterized with detailed NMR and HRMS data confirming structure and purity.

Analytical Data Summary

Parameter Value
Melting point (mp) Not explicitly reported
1H NMR (400 MHz, CDCl3) Characteristic aromatic and vinyl protons observed
19F NMR (376 MHz) δ ~ 61.91 ppm (indicative of sulfonyl fluoride)
HRMS (EI) m/z calculated and found matching molecular formula

This method benefits from mild reaction conditions, good functional group tolerance, and the ability to selectively prepare the desired sulfonyl fluoride derivative.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Approach

Another approach involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to prepare sulfonyl fluoride-containing triazole derivatives, which can be further manipulated to yield the target sulfonyl fluoride compound.

General Procedure

  • Reagents: 2-azido-1-bromoethane-1-sulfonyl fluoride and substituted alkynes
  • Catalyst system: Copper(II) sulfate pentahydrate (CuSO4·5H2O, 5 mol%) and sodium ascorbate (10 mol%)
  • Solvent: Methanol
  • Conditions: Stirring at room temperature for 12–24 hours under air atmosphere
  • Purification: Silica gel chromatography using ethyl acetate/petroleum ether mixtures

Notes

  • This method allows for the synthesis of a variety of substituted 1-bromo-2-(1,2,3-triazol-1-yl)ethane-1-sulfonyl fluorides with good to excellent yields.
  • The procedure is highly tolerant of electron-donating and electron-withdrawing substituents on the aromatic ring.
  • Although this method primarily targets triazole derivatives, the sulfonyl fluoride moiety is introduced efficiently and can be a precursor for further functionalization toward 2-(3-chlorophenyl)ethane-1-sulfonyl fluoride derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Pd-catalyzed olefination with ESF 1-chloro-3-iodobenzene, Pd(OAc)2, AgTFA, acetone, 60 °C ~59 Efficient, selective, mild conditions
CuAAC click chemistry 2-azido-1-bromoethane-1-sulfonyl fluoride, CuSO4, sodium ascorbate, MeOH, rt Good to excellent Versatile for sulfonyl fluoride triazoles
Photocatalytic radical fluorosulfonylation Iridium catalyst, IMSF salt, 1,4-cyclohexadiene, light Not specified Emerging method, broad substrate scope

Research Findings and Characterization

  • The Pd-catalyzed method produces pure sulfonyl fluoride derivatives suitable for further synthetic applications and biological evaluations.
  • NMR (1H, 13C, 19F) and HRMS data confirm the structural integrity of the synthesized compounds.
  • The CuAAC method allows for incorporation of sulfonyl fluoride groups into heterocyclic frameworks, expanding the chemical space of sulfonyl fluoride-containing molecules.
  • Chromatographic purification techniques such as silica gel column chromatography and preparative TLC are standard for isolating pure products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfides, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride is an organosulfur compound with a sulfonyl fluoride functional group attached to a 3-chlorophenyl ethane backbone. It has the molecular formula C9H10ClF2O2S. The sulfonyl fluoride group (-SO2F) is known for its electrophilic properties, making the compound a valuable intermediate in organic synthesis. The chlorine atom on the aromatic ring can influence the compound's reactivity and biological activity, often enhancing its electrophilicity compared to non-substituted analogs.

Pharmaceutical Development

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride serves as an intermediate in synthesizing biologically active compounds. Compounds containing sulfonyl fluoride moieties have been studied for their biological activities, particularly as potential inhibitors of enzymes and as pharmacological agents. The unique electrophilic nature of the sulfonyl fluoride allows it to interact with nucleophilic sites in proteins, which can lead to inhibition of target enzymes. For example, certain sulfonyl fluorides exhibit potent inhibitory effects on serine proteases and other enzyme classes. 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride may have applications in medicinal chemistry as an active pharmaceutical ingredient or as a building block for more complex drug structures.

Synthetic Organic Chemistry

The unique properties of 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride make it a valuable tool in synthetic organic chemistry. Its sulfonyl fluoride functional group allows for various synthetic pathways, depending on available starting materials and desired derivatives.

Biological Macromolecule Interaction Studies

Interaction studies with biological macromolecules typically involve:

  • Analyzing binding affinity
  • Assessing specificity
  • Evaluating the compound's effects on macromolecular function

These studies provide insights into the mechanism of action and help optimize the compound for enhanced biological activity.

Sulfonyl Fluorides as Biological Probes

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues . The molecular targets and pathways involved include enzymes such as serine proteases and other nucleophilic enzymes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Meta-substituted chloro derivatives (e.g., 3-chlorophenyl) may exhibit distinct electronic effects compared to para-fluorinated analogs due to differences in electron-withdrawing capabilities and steric hindrance .
  • Aromatic System : Pyridine-based sulfonyl fluorides (e.g., 6-chloropyridine-2-sulfonyl fluoride) introduce nitrogen heteroatoms, altering solubility and reactivity compared to benzene-ring systems .
  • Sulfonyl Group: Sulfonyl chlorides (e.g., 2-(2-chloro-6-fluorophenoxy)ethane-1-sulfonyl chloride) are generally more reactive than fluorides in nucleophilic substitution reactions due to the superior leaving-group ability of chloride .

Comparison of Yields :

  • Pd-catalyzed methods for fluorophenyl derivatives achieve moderate yields (41–59%) but face challenges in isolating meta-selective products .

Physicochemical and Reactivity Profiles

Property 2-(3-Chlorophenyl)ethane-1-sulfonyl Fluoride 6-Chloropyridine-2-sulfonyl Fluoride 2-(2-Chloro-6-fluorophenoxy)ethane-1-sulfonyl Chloride
Molecular Weight ~210 209.63 273.11
Sulfonyl Group -SO₂F -SO₂F -SO₂Cl
Electron Effects Moderate electron-withdrawing (-Cl) Strong electron-withdrawing (pyridine + -Cl) Enhanced electronegativity (-Cl, -F)
Reactivity Stable in aqueous media; used in SuFEx click chemistry Likely reactive in SNAr reactions Highly reactive in nucleophilic substitutions

Reactivity Insights :

  • Sulfonyl fluorides are favored in click chemistry due to their stability and selective reactivity with silyl ethers, whereas sulfonyl chlorides are prone to hydrolysis .
  • Pyridine-based sulfonyl fluorides may participate in coordination chemistry or serve as ligands due to the nitrogen lone pair .

Biological Activity

2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride is an organosulfur compound characterized by a sulfonyl fluoride functional group attached to a 3-chlorophenyl ethane backbone. Its molecular formula is C9H10ClF2O2SC_9H_{10}ClF_2O_2S. The compound's unique electrophilic properties make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry due to its potential biological activities, particularly as enzyme inhibitors.

The sulfonyl fluoride group (SO2F-SO_2F) in 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride enhances its electrophilicity, allowing it to interact with nucleophilic sites in proteins, leading to the inhibition of target enzymes. This is particularly relevant for serine proteases and other enzyme classes, where the compound can form covalent bonds with essential residues, resulting in irreversible inhibition .

Table 1: Structural Characteristics

Property Value
Molecular FormulaC9H10ClF2O2S
Functional GroupSulfonyl fluoride
Electrophilic NatureHigh
Biological TargetEnzymes (e.g., serine proteases)

Biological Activity

Research indicates that 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride exhibits significant biological activity, particularly in enzyme inhibition. The presence of the chlorine atom on the aromatic ring enhances its reactivity compared to non-substituted analogs. This compound has been studied for its potential applications in pharmacology, especially as a lead compound for drug development.

Case Studies

  • Enzyme Inhibition : Studies have demonstrated that sulfonyl fluorides can act as potent inhibitors of serine proteases. For instance, research into various sulfonyl fluorides, including 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride, has shown that they can effectively inhibit enzymes crucial for various biological processes .
  • Pharmacological Applications : The compound has been explored as a building block for developing more complex drug structures. Its ability to interact with biological macromolecules makes it a candidate for further medicinal chemistry studies aimed at optimizing its efficacy and reducing potential side effects .

Synthesis Methods

Several synthetic routes have been developed for producing 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride, emphasizing the versatility of the sulfonyl fluoride functional group. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles under controlled conditions.
  • Electrophilic Aromatic Substitution : Targeting the chlorophenyl moiety to introduce additional functional groups .

Comparative Analysis with Similar Compounds

The biological activity of 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride can be compared with other structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound Name Structure Characteristics Unique Features
4-Fluorobenzenesulfonyl fluoridePara-fluoro substitution on phenolEnhanced electrophilicity due to fluorine
Phenylsulfonyl fluorideSimple phenolic structureCommonly used in organic synthesis
4-ChlorobenzenesulfonamideChlorine substitution at para positionUsed in medicinal chemistry for enzyme inhibition

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride?

Methodological Answer:
A common approach involves thiol-ene reactions or nucleophilic substitution. For example, 2-(3-Chlorophenyl)ethane-1-sulfonyl fluoride can be synthesized by reacting 3-chlorophenylethane thiol with ethylenesulfonyl fluoride (ESF) in tetrahydrofuran (THF) with triethylamine as a catalyst. The reaction is stirred at room temperature for 3 hours, followed by solvent removal and purification via column chromatography (PE/EA eluent) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm structure using 1^1H and 13^{13}C NMR, focusing on sulfonyl fluoride (-SO2_2F) peaks (~3.5–4.0 ppm for adjacent CH2_2 groups).
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+^+ at m/z 232.5 for C8_8H7_7ClFO2_2S).
  • HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
  • Elemental Analysis: Verify C, H, Cl, S, and F content .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood due to potential sulfonyl fluoride reactivity and unknown chronic toxicity .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How can enantioselective synthesis of this sulfonyl fluoride be achieved?

Methodological Answer:
Rhodium-catalyzed asymmetric synthesis using chiral ligands (e.g., (R)-BINAP) enables enantioselective C–S bond formation. A typical protocol involves reacting 3-chlorophenyl ethylene with sulfonyl fluoride precursors under inert conditions (Ar/N2_2), yielding enantiomeric excess (ee) >90%. Chiral HPLC or polarimetry validates enantiopurity .

Advanced: What role does this compound play in SuFEx click chemistry applications?

Methodological Answer:
As a SuFEx hub, it reacts efficiently with silyl ethers or amines under mild conditions (e.g., DIPEA in DMF, 25°C) to form stable sulfonate links. Applications include:

  • Bioconjugation: Covalent linking to proteins (e.g., BSA) via lysine residues.
  • Material Science: Functionalizing polymers or nanoparticles for controlled release systems .

Advanced: How can computational modeling optimize its reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for sulfonyl fluoride reactions (e.g., SuFEx with amines) using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics: Simulate interactions in solvent environments (e.g., THF vs. DMSO) to predict reaction rates. Validate with experimental kinetics .

Advanced: How to assess its potential biological activity in enzyme inhibition studies?

Methodological Answer:

  • In Vitro Assays: Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. Monitor inhibition via fluorescence quenching (λex_{ex} 360 nm, λem_{em} 460 nm).
  • IC50_{50} Determination: Perform dose-response curves (0.1–100 µM) with triplicate measurements. Compare to known inhibitors like PMSF .

Advanced: How to resolve contradictions in reactivity data across studies?

Methodological Answer:

  • Control Experiments: Replicate reactions under identical conditions (solvent, temperature, catalyst loading).
  • Isotope Labeling: Use 18^{18}O-labeled H2_2O to trace hydrolysis pathways.
  • Cross-Validation: Compare results with structurally analogous sulfonyl fluorides (e.g., 2-(4-fluorophenyl) derivatives) .

Advanced: What strategies improve stability during long-term storage?

Methodological Answer:

  • Desiccants: Store under argon with molecular sieves (3Å) at −20°C.
  • Light Protection: Use amber vials to prevent photodegradation.
  • Stability Testing: Monitor via HPLC every 3 months; degradation >5% warrants repurification .

Advanced: How to design derivatives for enhanced selectivity in covalent inhibitors?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the chlorophenyl group (e.g., electron-withdrawing substituents) or ethane chain length.
  • Kinetic Studies: Measure kinact/Kik_{inact}/K_i ratios to compare potency.
  • Crystallography: Resolve inhibitor-enzyme complexes (e.g., PDB deposition) to guide design .

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